3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide
Übersicht
Beschreibung
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase involved in the signaling pathways of cytokines and growth factors, and its inhibition can modulate immune responses. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide specifically targets JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathways of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for immune cell proliferation, differentiation, and survival. By inhibiting JAK3, 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide can modulate immune responses and reduce inflammation.
Biochemical and Physiological Effects
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide has been shown to effectively inhibit JAK3 activity in vitro and in vivo. In preclinical studies, 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide has been shown to reduce cytokine-mediated inflammation and immune responses in animal models of autoimmune diseases. In clinical trials, 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide has demonstrated efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide is a potent and selective inhibitor of JAK3, with a favorable safety profile in clinical trials. Its specificity for JAK3 makes it a valuable tool for studying the role of JAK3 in immune responses and autoimmune diseases. However, its efficacy and safety in long-term use and in combination with other therapies need further investigation.
Zukünftige Richtungen
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide has shown promising results in clinical trials for the treatment of autoimmune diseases. However, further studies are needed to elucidate its mechanism of action, pharmacokinetics, and long-term safety profile. Future research should also focus on identifying biomarkers that can predict treatment response and developing combination therapies that can enhance its efficacy. Additionally, 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide may have potential applications in other immune-mediated diseases, such as multiple sclerosis and lupus, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide has been shown to effectively inhibit JAK3 activity, leading to a reduction in cytokine-mediated inflammation and immune responses. In clinical trials, 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(3-pyridinylmethyl)acrylamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, with a favorable safety profile.
Eigenschaften
IUPAC Name |
(Z)-3-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c22-19-5-1-2-6-20(19)27-14-18-8-7-17(28-18)10-16(11-23)21(26)25-13-15-4-3-9-24-12-15/h1-10,12H,13-14H2,(H,25,26)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSOCCOSQVWJA-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=C(C#N)C(=O)NCC3=CN=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)/C=C(/C#N)\C(=O)NCC3=CN=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.